![molecular formula C29H29ClN6O2 B2844224 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione CAS No. 924774-90-3](/img/no-structure.png)
8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C29H29ClN6O2 and its molecular weight is 529.04. The purity is usually 95%.
BenchChem offers high-quality 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dieckmann Cyclization Route
Research has shown that piperazine-2,5-diones, closely related to the compound , can be formed through Dieckmann cyclization. This process involves the cyclization of specific substructures, potentially relevant to synthesizing analogs of the compound for various scientific applications (Aboussafy & Clive, 2012).
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimides with piperazine substituent, similar to the structural components of the compound, have revealed insights into their luminescent properties and the mechanism of photo-induced electron transfer (PET). This research suggests potential applications in fluorescence-based sensors or probes (Gan et al., 2003).
Molecular Motions and Shielding Effects
Investigations into piperazine-2,5-diones have also looked into the effects of ring current shielding and molecular motions, which are essential for understanding the compound's chemical behavior and potential interactions in biological systems (Frigerio, Rae, & Wong, 1982).
Fluorescent Ligands for Receptors
The synthesis and characterization of fluorescent ligands with 1-arylpiperazine structure, akin to the core structure of the compound, have shown high affinity for human 5-HT1A receptors. This suggests potential for developing receptor-targeted imaging agents or therapeutics (Lacivita et al., 2009).
Antioxidant and Anti-inflammatory Properties
Novel derivatives, including those with piperazine-2,6-dione structures, have been investigated for their potent inhibitory effects on lipid peroxidation, indicating potential antioxidant and anti-inflammatory applications (Braughler et al., 1987).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione with 4-(5-chloro-2-methylphenyl)piperazine and formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione", "4-(5-chloro-2-methylphenyl)piperazine", "Formaldehyde", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione and 4-(5-chloro-2-methylphenyl)piperazine in a suitable solvent.", "Step 2: Add formaldehyde to the reaction mixture and stir for a specific time period.", "Step 3: Add a catalyst to the reaction mixture and stir for a specific time period.", "Step 4: Isolate the product by filtration or any other suitable method.", "Step 5: Purify the product by recrystallization or any other suitable method." ] } | |
Numéro CAS |
924774-90-3 |
Nom du produit |
8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione |
Formule moléculaire |
C29H29ClN6O2 |
Poids moléculaire |
529.04 |
Nom IUPAC |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C29H29ClN6O2/c1-19-10-11-22(30)16-24(19)35-14-12-34(13-15-35)18-25-31-27-26(28(37)32-29(38)33(27)2)36(25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17-18H2,1-2H3,(H,32,37,38) |
Clé InChI |
MNWQJAWQGLJCOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC6=CC=CC=C65)C(=O)NC(=O)N4C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)
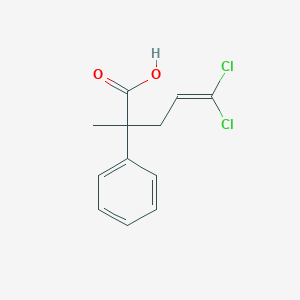
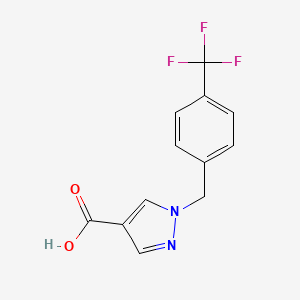
![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2844148.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)
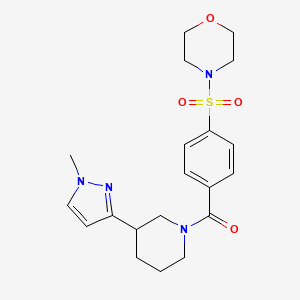
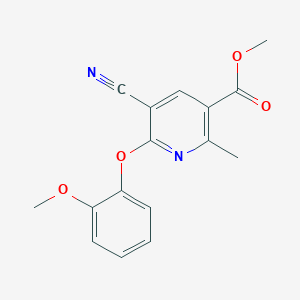
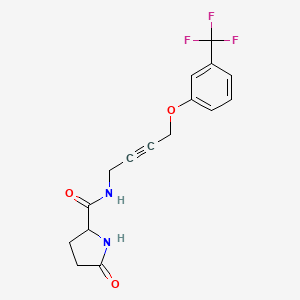
![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)
![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)